Home > Products > Building Blocks P1908 > 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol - 909861-31-0

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Catalog Number: EVT-2791992
CAS Number: 909861-31-0
Molecular Formula: C17H14N4O2
Molecular Weight: 306.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1H-Benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one

  • Compound Description: This compound is a benzimidazole derivative featuring a propanone chain substituted with a trichloromethyl-1,3,4-oxadiazole moiety. []

5-Acetyl-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile

  • Compound Description: This compound contains a benzimidazole group connected via a sulfur atom to a substituted pyridine ring. []

1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one

  • Compound Description: This compound is a benzimidazole derivative with a propenone linker attached to a nitrophenyl group. []

Methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (Compound 1)

  • Compound Description: This compound is a benzimidazole derivative with a carbamate substituent and an iodobenzoyl group. It exhibits promising anti-cancer activity against neuroblastoma and glioblastoma cell lines. [, ]

2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol

  • Compound Description: This compound features a benzimidazole ring substituted with a nitro group and a bromophenol moiety. Its metal complexes have shown promising antimicrobial activity. []
Overview

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structural features, including a benzimidazole moiety and a pyrazole ring. This compound is classified under heterocyclic compounds, specifically within the pyrazole derivatives, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its potential for various applications in medicinal chemistry and agrochemicals.

Synthesis Analysis

Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step reactions that can include condensation and cyclization processes. One common approach is the reaction of 1H-benzimidazole with suitable aldehydes or ketones under acidic or basic conditions to form the pyrazole structure.

Technical Details

  • Reagents: Common reagents may include benzaldehyde derivatives, hydrazine, and various catalysts.
  • Conditions: The reaction conditions often require controlled temperatures and pH levels to optimize yield and purity.
  • Purification: Post-synthesis, the compound is usually purified through recrystallization or chromatography methods to obtain a high-purity product.
Molecular Structure Analysis

Structure

The molecular structure of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can be represented as follows:

C16H14N4O\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}

This structure includes:

  • A benzimidazole ring (C7H6N2)
  • A pyrazole ring (C3H4N2)
  • A methoxy group (C1H3O)

Data

The compound has a molecular weight of approximately 278.31 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm its structure.

Chemical Reactions Analysis

Reactions

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can participate in several chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The pyrazole nitrogen can act as a nucleophile in various substitution reactions.
  • Condensation Reactions: It can undergo condensation with other electrophiles to form more complex structures.

Technical Details

The reactivity of this compound is influenced by the electron-donating nature of the methoxy group, which enhances nucleophilicity at the pyrazole nitrogen.

Mechanism of Action

The mechanism of action for 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol largely depends on its biological targets. It may interact with specific enzymes or receptors in biological systems, leading to various pharmacological effects. For example:

  • Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with metabolic pathways.

Data from molecular docking studies suggest that it binds effectively to certain protein targets, indicating potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data is often obtained through experimental methods.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal stability and decomposition characteristics.

Applications

The applications of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol extend across various scientific fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity against pathogens.
  • Agrochemicals: Utilized in the formulation of pesticides or herbicides due to its efficacy in inhibiting plant pathogens.

Research continues to explore new applications and modifications of this compound to enhance its effectiveness and broaden its utility in scientific research.

Introduction to Benzimidazole-Pyrazole Hybrid Scaffolds

Structural Significance of Benzimidazole-Pyrazole Conjugates in Medicinal Chemistry

The benzimidazole-pyrazole hybrid architecture represents a rationally designed pharmacophore engineered to leverage synergistic bioactivity. Benzimidazole contributes privileged heterocyclic attributes, including hydrogen bond acceptor/donor capability via N-H and imino groups, π-delocalization enabling DNA/protein stacking, and structural mimicry of purine bases essential for enzyme recognition [6] [8]. Pyrazole complements this through dipole stabilization, metabolic resistance via 5-membered ring stability, and conformational restriction enhancing target selectivity [4] [7]. The covalent fusion at benzimidazole-C2 and pyrazole-N1 creates a planar, conjugated system facilitating deep penetration into enzyme active sites—exemplified by estrogen receptor (ER) antagonists where the hybrid occupies the orthosteric binding cavity more effectively than monocyclic fragments [2].

  • Table 1: Bioactive Hybrid Scaffolds Incorporating Benzimidazole-Pyrazole Motifs

    Hybrid StructureBiological TargetKey ActivityReference
    Pyrazolyl-benzimidazolone (e.g., 5a-c)Estrogen receptor α (ERα)Antiproliferative vs. MCF-7 (IC₅₀ ~15-20 μM) [2]
    Morpholine-benzimidazole-pyrazole (8k)Tubulin polymerization siteInhibition constant (Ki) = 2.8 μM [9]
    Benzimidazole-chalcone hybridsTopoisomerase II/DNA minor grooveDNA relaxation inhibition >70% at 10 μM [8]
    1,3-Benzimidazolyl-2-hydrazonesMicrotubule assemblyCytotoxicity vs. MCF-7 (IC₅₀ = 16.5 μg/mL) [6]
  • Molecular Features: Intramolecular hydrogen bonding between pyrazole-N2 and benzimidazole-N1 stabilizes a bioactive conformation critical for ERα interaction . Planarity enhances DNA intercalation capability, with computed DNA-binding constants (Kcalc) exceeding 10⁵ M⁻¹ for analogues [8].

Role of Substituent Positioning in Bioactivity: 4-Methoxyphenyl and Pyrazol-5-ol Motifs

The 4-methoxyphenyl moiety at pyrazole-C3 is a strategic determinant of target affinity. The methoxy group’s electron-donating capacity elevates π-electron density at the phenyl ring, promoting hydrophobic contact with ERα’s Leu387/Leu391 pocket [2] [8]. Ortho-substitution on the phenyl ring disrupts coplanarity with pyrazole, diminishing binding—highlighting steric constraints in the receptor cavity [10]. Conversely, the pyrazol-5-ol group enables pH-dependent tautomerism: the 5-hydroxy form acts as H-bond donor (e.g., to ERα His524), while the 5-keto tautomer chelates metal ions in catalytic enzyme sites [2] [7].

  • Table 2: Impact of C3-Substituents on Estrogen Receptor Binding Affinity

    C3-SubstituentRelative Binding Affinity (%)Cellular Activity (IC₅₀, μM)Key Interactions
    4-Methoxyphenyl100 (Reference)18.7 ± 0.9 (MCF-7)Hydrophobic packing; H-bond to His524
    4-Nitrophenyl3264.2 ± 3.1Electron withdrawal reduces π-stacking
    4-Fluorophenyl7827.4 ± 1.8Halogen bond to Arg548
    3,4-Dimethoxyphenyl12015.3 ± 0.7Enhanced H-bonding to Thr347
  • Stereoelectronic Effects: Molecular dynamics confirm the 4-methoxy group’s +M effect lowers LUMO energy (-2.31 eV), facilitating charge transfer to ERα’s aromatic residues. Para-substitution optimizes steric tolerance versus meta/ortho analogues, which exhibit 40-60% reduced affinity [10].

Comparative Analysis of Hybrid Heterocycles in Anti-Inflammatory and Antimicrobial Research

While benzimidazole-pyrazole hybrids demonstrate compelling anticancer activity, their performance against microbial/inflammatory targets is benchmarked here against other heterocycles:

  • Anticancer Selectivity: Hybrids like 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol suppress breast cancer proliferation (MCF-7 IC₅₀ = 18.7 μM) via ERα antagonism—exceeding triazolothiadiazole analogues (IC₅₀ >50 μM) in potency and selectivity [2] [10]. Pyrazolyl-benzimidazolones inhibit tubulin polymerization at 2.8 μM, rivaling combretastatin A-4 but with improved solubility [9].

  • Antimicrobial Potential: Though not the primary focus, preliminary data suggests moderate antifungal activity (e.g., 35% growth inhibition of C. albicans at 50 μg/mL) via lanosterol 14α-demethylase binding—trailing specialized triazole antifungals (e.g., fluconazole, IC₅₀ = 0.5 μg/mL) [10]. This activity stems from the benzimidazole’s coordination to the enzyme’s heme iron, a mechanism less efficient than triazoles’ N4-binding.

  • Anti-inflammatory Context: Pyrazole fragments suppress COX-2 (IC₅₀ ~10⁻⁷ M in celecoxib), but unsubstituted benzimidazole-pyrazoles lack this action. Carboxylate or sulfonamide groups at pyrazole-C1 are likely essential, absent in the title compound [4] [7].

Structural Insight: The intramolecular H-bond in 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (N-H···O, distance = 1.85 Å) enforces a coplanar orientation essential for DNA minor groove binding—a trait shared with the antiviral maribavir but distinct from linear benzimidazole-chalcones [6].

Concluding Remarks

The benzimidazole-pyrazole hybrid scaffold—particularly 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol—exemplifies rational design in oncology-focused medicinal chemistry. Its bioactivity stems from:

  • Spatial congruence with hydrophobic enzyme cavities (e.g., ERα, tubulin),
  • Tautomerism-enabled adaptive binding via the pyrazol-5-ol group, and
  • Electron modulation by the 4-methoxyphenyl substituent.While antimicrobial applications remain secondary, structural refinements like sulfonamide incorporation could broaden target coverage. Current evidence designates this chemotype a privileged template for anticancer innovation, meriting expanded SAR exploration.

Properties

CAS Number

909861-31-0

Product Name

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one

Molecular Formula

C17H14N4O2

Molecular Weight

306.325

InChI

InChI=1S/C17H14N4O2/c1-23-12-8-6-11(7-9-12)15-10-16(22)21(20-15)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3,(H,18,19)

InChI Key

FAFIMJLSPBZHST-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.